1-Cyclohexyl-3-(2-hydroxyphenyl)urea
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Overview
Description
1-Cyclohexyl-3-(2-hydroxyphenyl)urea is an organic compound with the molecular formula C13H18N2O2 It is a derivative of urea, where one of the nitrogen atoms is substituted with a cyclohexyl group and the other with a 2-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(2-hydroxyphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of cyclohexylamine with 2-hydroxyphenyl isocyanate under mild conditions. This reaction can be carried out in the presence of a suitable solvent, such as dichloromethane, at room temperature .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control over reaction conditions and yields. The use of environmentally friendly solvents and catalysts can also be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(2-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of cyclohexyl-3-(2-hydroxyphenyl)ketone.
Reduction: Formation of cyclohexyl-3-(2-aminophenyl)urea.
Substitution: Formation of cyclohexyl-3-(2-halophenyl)urea.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
1-Cyclohexyl-3-(4-hydroxyphenyl)urea: Similar structure but with the hydroxyl group in the para position.
1-Cyclohexyl-3-(2-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a hydroxyl group.
1-Cyclohexyl-3-(2-chlorophenyl)urea: Similar structure but with a chlorine atom instead of a hydroxyl group.
Uniqueness: 1-Cyclohexyl-3-(2-hydroxyphenyl)urea is unique due to the presence of the hydroxyl group in the ortho position, which can influence its reactivity and interaction with biological targets. This structural feature can make it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-cyclohexyl-3-(2-hydroxyphenyl)urea |
InChI |
InChI=1S/C13H18N2O2/c16-12-9-5-4-8-11(12)15-13(17)14-10-6-2-1-3-7-10/h4-5,8-10,16H,1-3,6-7H2,(H2,14,15,17) |
InChI Key |
IQUBMVDKJOJRJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC=C2O |
Origin of Product |
United States |
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